molecular formula C20H28NO4P B4943665 Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate CAS No. 5308-60-1

Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate

Cat. No.: B4943665
CAS No.: 5308-60-1
M. Wt: 377.4 g/mol
InChI Key: GMHJKLKSBBMHBE-UHFFFAOYSA-N
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Description

Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate is a chemical compound that belongs to the class of phosphonates Phosphonates are characterized by the presence of a phosphonic acid group, which is a phosphorus atom bonded to three oxygen atoms and one carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate typically involves the reaction of aniline derivatives with phosphonic acid esters. One common method is the Kabachnik–Fields reaction, which involves the condensation of an amine, an aldehyde, and a phosphite. The reaction is usually carried out under mild conditions, often in the presence of a catalyst such as titanium dioxide or phenyl phosphonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding phosphine oxide.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid or iron(III) chloride.

Major Products Formed

The major products formed from these reactions include various phosphonic acid derivatives, phosphine oxides, and substituted aromatic compounds.

Scientific Research Applications

Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate has several scientific research applications:

Mechanism of Action

The mechanism of action of Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or by modifying the enzyme’s structure. This interaction can disrupt metabolic pathways and cellular processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Diethyl (4-chlorophenyl)phosphonate
  • Diethyl (4-methoxyphenyl)phosphonate
  • Diethyl (phenyl)phosphonate

Uniqueness

Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate is unique due to its specific structure, which includes both an aniline and a methoxyphenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[di(propan-2-yloxy)phosphoryl-(4-methoxyphenyl)methyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28NO4P/c1-15(2)24-26(22,25-16(3)4)20(21-18-9-7-6-8-10-18)17-11-13-19(23-5)14-12-17/h6-16,20-21H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMHJKLKSBBMHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OP(=O)(C(C1=CC=C(C=C1)OC)NC2=CC=CC=C2)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28NO4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10385633
Record name Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5308-60-1
Record name Dipropan-2-yl [anilino(4-methoxyphenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10385633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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